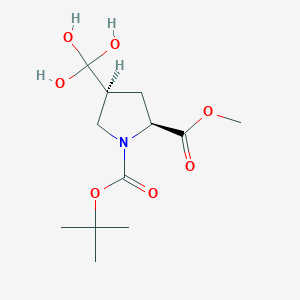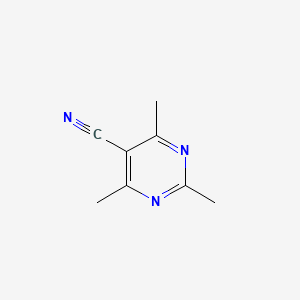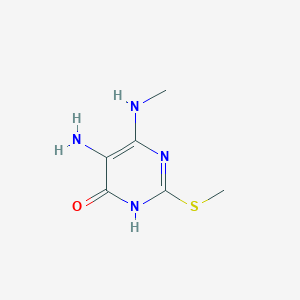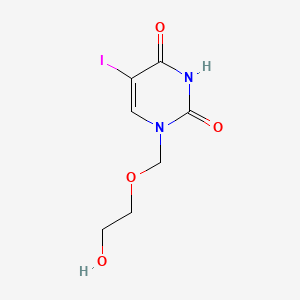
1-((2-Hydroxyethoxy)methyl)-5-iodouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to uracil, a naturally occurring pyrimidine base found in RNA. The modification of uracil with a hydroxyethoxy methyl group and an iodine atom enhances its biological activity, making it a valuable candidate for various therapeutic applications.
準備方法
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil typically involves multiple steps, starting from uracil. One common method includes the protection of the hydroxyl groups of uracil, followed by the introduction of the hydroxyethoxy methyl group. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-((2-Hydroxyethoxy)methyl)-5-iodouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as imidazole. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-5-iodouracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodouracil involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as polymerases. This inhibition disrupts the replication process of viruses and cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of viral DNA polymerase and the induction of apoptosis in cancer cells .
類似化合物との比較
1-((2-Hydroxyethoxy)methyl)-5-iodouracil is unique due to its specific modifications, which enhance its biological activity. Similar compounds include:
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)uracil: This compound has a phenylthio group instead of an iodine atom, which alters its biological activity.
The uniqueness of this compound lies in its iodine modification, which enhances its ability to disrupt nucleic acid synthesis and its potential as a therapeutic agent.
特性
CAS番号 |
78692-74-7 |
|---|---|
分子式 |
C7H9IN2O4 |
分子量 |
312.06 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9IN2O4/c8-5-3-10(4-14-2-1-11)7(13)9-6(5)12/h3,11H,1-2,4H2,(H,9,12,13) |
InChIキー |
ZBGIVRIQQILFHY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1COCCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


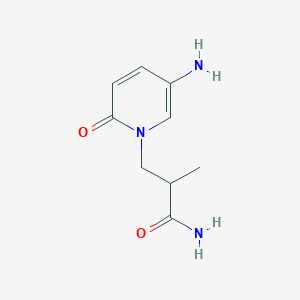
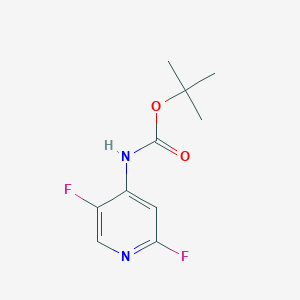
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
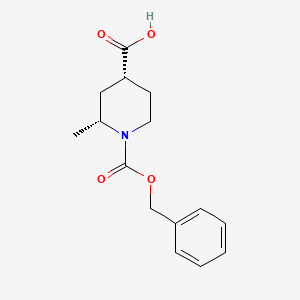
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)
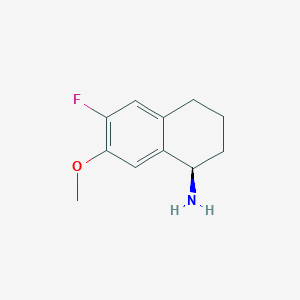
![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
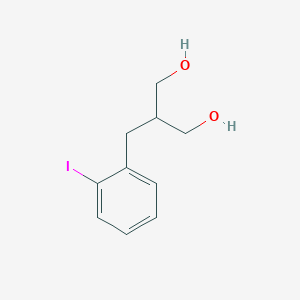
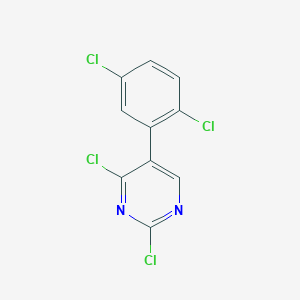
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
